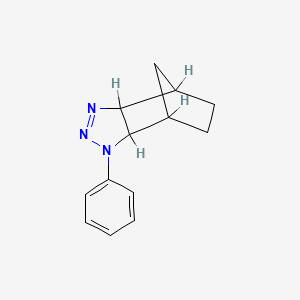
1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole
Description
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of benzotriazoles, which are known for their stability and versatility in various chemical reactions.
Properties
CAS No. |
1975-39-9 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
5-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C13H15N3/c1-2-4-11(5-3-1)16-13-10-7-6-9(8-10)12(13)14-15-16/h1-5,9-10,12-13H,6-8H2 |
InChI Key |
MXDIENSFVIZEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2N(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole typically involves a multi-step process. One common method includes the cycloaddition reaction of azomethine ylides with suitable dipolarophiles. The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product yield . Industrial production methods may involve the optimization of these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole can be compared with other similar compounds such as:
1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Known for its use in organic synthesis.
3a,4,5,6,7,7a-hexahydro-4,7-methanoindene: Used in the production of various industrial chemicals.
3a,4,5,6,7,7a-hexahydro-4,7-methanoindenylacrylate: Utilized in polymer production.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


